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molecular formula C4H10BF6NS B1451015 XtalFluor-E CAS No. 63517-29-3

XtalFluor-E

Cat. No. B1451015
M. Wt: 229 g/mol
InChI Key: YLNKFQWRRIXZPJ-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

To a stirred suspension of (diethylamino)difluorosulfonium tetrafluoroborate (16.5 g, 72.1 mmol) in DCM (150 mL) at room temperature under nitrogen atmosphere was added 1-(6-chloro-pyridin-3-yl)-4-oxo-cyclohexanecarbonitrile (4.2 g, 18 mmol) followed by triethylamine trihydrofluoride (8.68 g, 53.8 mmol). The reaction mixture was stirred for 6 hours at room temperature. The resulting mixture was then quenched by adding a saturated aqueous solution of sodium bicarbonate, stirred for 10 minutes, and the resulting mixture was extracted with DCM (3×25 mL). The combined organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude residue was purified by column chromatography on silica gel (1:10 to 1:5 AcOEt/hexanes) to afford 1-(6-chloro-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile (2.5 g, 54%). LC-MS (m/z) 257.0 (MH+). 1H NMR (400 MHz, CDCl3) δ ppm 8.56 (d, J=2.2 Hz, 1 H), 7.79 (dd, J=8.4, 2.6 Hz, 1 H), 7.42 (d, J=8.4 Hz, 1 H), 2.09-2.41 (m, 8 H).
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
8.68 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.C(N([S+](F)F)CC)C.[Cl:14][C:15]1[N:20]=[CH:19][C:18]([C:21]2([C:28]#[N:29])[CH2:26][CH2:25][C:24](=O)[CH2:23][CH2:22]2)=[CH:17][CH:16]=1.[FH:30].[FH:31].F.C(N(CC)CC)C>C(Cl)Cl>[Cl:14][C:15]1[N:20]=[CH:19][C:18]([C:21]2([C:28]#[N:29])[CH2:26][CH2:25][C:24]([F:31])([F:30])[CH2:23][CH2:22]2)=[CH:17][CH:16]=1 |f:0.1,3.4.5.6|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)N(CC)[S+](F)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C1(CCC(CC1)=O)C#N
Step Three
Name
Quantity
8.68 g
Type
reactant
Smiles
F.F.F.C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was then quenched
ADDITION
Type
ADDITION
Details
by adding a saturated aqueous solution of sodium bicarbonate
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with DCM (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography on silica gel (1:10 to 1:5 AcOEt/hexanes)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C1(CCC(CC1)(F)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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